Fmoc-a-methyl-(S)-3-cyclohexylalanine

Peptide Conformation Helix Stabilization Peptidomimetics

Standard α-alkylated amino acids lack the backbone rigidity required for stable bioactive helices, leading to poor in vivo stability. Fmoc-α-methyl-(S)-3-cyclohexylalanine solves this via its α-methyl + cyclohexyl dual constraint. • **Conformational locking:** α-methyl restricts φ/ψ angles, pre-organizing helices (entropic binding gain). • **Protease resistance:** Bulky cyclohexyl + quaternary center reduces enzymatic cleavage. • **SPPS-ready:** ≥95% purity, soluble in DMF/DCM, standard Fmoc deprotection.

Molecular Formula C25H29NO4
Molecular Weight 407.5 g/mol
Cat. No. B12842645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-a-methyl-(S)-3-cyclohexylalanine
Molecular FormulaC25H29NO4
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCC(CC1CCCCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H29NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22H,2-4,9-10,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m0/s1
InChIKeyBZKGQXQXVPOXKL-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-a-methyl-(S)-3-cyclohexylalanine: Key Constrained Building Block


Fmoc-a-methyl-(S)-3-cyclohexylalanine (CAS 1934266-55-3) is a specialized, non-proteinogenic amino acid derivative used primarily in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . It belongs to the class of α,α-disubstituted amino acids, featuring a cyclohexyl side chain and a critical α-methyl group that imposes significant conformational restriction on the peptide backbone [1]. This compound is supplied with a minimum purity of 95%, a molecular weight of 407.5 g/mol, and is soluble in standard SPPS solvents like DMF and acetonitrile [2].

SPPS Fmoc-based solid-phase peptide synthesis
CST Constrained α,α-disubstituted building block
HEL Supports helix-stabilized peptide design

Fmoc-a-methyl-(S)-3-cyclohexylalanine vs. Fmoc-Cha-OH


The α-methyl group on Fmoc-a-methyl-(S)-3-cyclohexylalanine fundamentally alters its behavior compared to its non-methylated analog, Fmoc-Cha-OH. This modification introduces significant steric hindrance that restricts the rotational freedom of the peptide backbone, a property not shared by standard amino acids [1]. This constraint is a primary driver for enhanced peptide helicity and proteolytic stability [2][3]. Replacing it with the less sterically hindered Fmoc-Cha-OH would result in a significant loss of these intended structural and stability benefits, potentially compromising the biological activity and therapeutic potential of the resulting peptide. The evidence below quantifies these critical performance differences.

Target Compound
Fmoc-a-methyl-(S)-3-cyclohexylalanine
Expected Profile
High conformational restriction; promotes helix stabilization and proteolytic resistance.
Substitute Risk
Fmoc-Cha-OH (non-methylated analog)
Mismatch Risk
Loss of α-methyl steric constraint may significantly reduce backbone rigidity, alter helicity, and potentially decrease metabolic stability in assay contexts.

Fmoc-a-methyl-(S)-3-cyclohexylalanine: Key Performance Evidence


α-Methylation-Induced Backbone Rigidity

The α-methyl group imposes a greater conformational constraint on the peptide backbone compared to standard amino acids or α-hydrogen analogs like Fmoc-Cha-OH. This steric bulk restricts rotational freedom, which is a key mechanism for pre-organizing peptides into stable secondary structures, particularly helices [1][2]. This effect is a fundamental class-level property of α,α-disubstituted amino acids.

Backbone Rigidity
Class-level inference
Significant rotational restriction from α-methyl steric bulk
Supports constrained peptide design
Context-dependent on peptide sequence; inferred from α,α-disubstitution class.
Peptide Conformation Helix Stabilization Peptidomimetics

α-Methylation Enhances Helical Stability

Incorporation of α-methyl amino acids is a well-established strategy to induce and stabilize α-helical structures in peptides, a feature often required for biological activity [1][2]. This effect is not observed with standard, non-methylated amino acids. For instance, the use of cyclohexylalanine-containing peptides has been directly correlated with improved mitochondrial function in disease models, where helicity is a crucial parameter [3].

Helical Stability
Class-level inference
Promotes and stabilizes α-helical conformation
Critical for target interaction studies
Requires experimental validation via CD spectroscopy in sequence context.
Secondary Structure Peptide Stability SAR

Proteolytic Stability from α-Methyl Substitution

The α-methyl group on the amino acid provides significant steric hindrance to proteolytic enzymes, thereby enhancing the metabolic stability of peptides incorporating this building block [1][2]. This is a recognized class effect of α,α-disubstituted amino acids. For example, metabolically stable apelin analogs have been successfully engineered using cyclohexylalanine substitutions [3].

Proteolytic Stability
Class-level inference
Increased metabolic stability vs. non-α,α-disubstituted analogs
Supports stability assay interpretation
Half-life extension is highly sequence- and context-dependent.
Protease Resistance DMPK Peptide Stability

Purity and Supply Specifications

Commercially, Fmoc-a-methyl-(S)-3-cyclohexylalanine is offered with a minimum purity specification of 95% . This is a typical purity grade for research and development purposes, comparable to the standard purity for many Fmoc-amino acids. For the comparator Fmoc-Cha-OH, high-purity grades (≥98% or ≥99.5% enantiomeric purity) are often available [1], reflecting its more common use. While the absolute purity value may be lower for the target compound, it is the specific constrained structure that drives its procurement, not the purity level alone.

Purity Specification
Cross-study comparable
Minimum 95% purity (HPLC/GC)
Standard R&D grade for SPPS procurement
Fmoc-Cha-OH is frequently available at ≥98% purity from vendors.
SPPS Quality Control Procurement

Predicted pKa and Solubility Profile

The predicted pKa value for the carboxylic acid group of Fmoc-a-methyl-(S)-3-cyclohexylalanine is 3.98 ± 0.11 . This is consistent with other Fmoc-protected amino acids and is important for predicting ionization state under coupling and deprotection conditions. The compound is soluble in standard SPPS solvents like DMF and acetonitrile, which is a prerequisite for efficient coupling [1].

Predicted pKa
Supporting evidence
3.98 ± 0.11
Guides coupling/deprotection conditions
Predicted value; consistent with Fmoc-protected amino acid class.
Peptide Synthesis Physicochemical Properties Formulation

Fmoc-a-methyl-(S)-3-cyclohexylalanine: Key Applications


Metabolically Stable Peptide Therapeutics

Incorporate Fmoc-a-methyl-(S)-3-cyclohexylalanine into peptide sequences to enhance resistance to proteolytic degradation [1]. This application is directly supported by the class-level evidence showing that α-methylation and cyclohexylalanine substitution significantly improve peptide stability in biological environments, a critical requirement for developing effective therapeutic candidates [2][3].

Constrained Conformation for Target Affinity

Utilize this building block to pre-organize the peptide backbone into a specific, bioactive conformation [1]. The α-methyl group restricts backbone flexibility, which can reduce the entropic penalty of binding and enhance affinity and selectivity for biological targets [2]. This is a proven strategy for optimizing the pharmacological properties of lead peptides.

α-Helical Motif Engineering

Employ Fmoc-a-methyl-(S)-3-cyclohexylalanine as a key residue to nucleate and stabilize α-helical structures in synthetic peptides [1]. The compound's constrained geometry promotes helical folding, a structural feature essential for many protein-protein interactions and antimicrobial activities [2][3]. Its use can rescue mitochondrial function in disease models where helicity is crucial [4].

SAR Studies with Non-Proteinogenic Amino Acids

Use this compound in systematic SAR studies to probe the effects of bulky, constrained residues on peptide function [1]. By substituting it for other amino acids (e.g., phenylalanine or leucine), researchers can delineate the specific contributions of steric bulk and conformational restriction to biological activity, guiding the design of optimized peptidomimetics [2].

Application
Selection Property
Validation Focus
Metabolically stable peptide research
Proteolytic stability profile
Metabolic stability assay (serum/plasma)
Constrained conformation design
Conformational restriction
CD / NMR structural analysis
α-Helical motif engineering
Helix propensity
Helical content determination (CD)
SAR studies with non-proteinogenic AAs
Non-natural side chain probe
Binding affinity / functional assay
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